molecular formula C7H4BrClN4 B8184482 5-(4-bromo-3-chlorophenyl)-2H-tetrazole

5-(4-bromo-3-chlorophenyl)-2H-tetrazole

Cat. No.: B8184482
M. Wt: 259.49 g/mol
InChI Key: IDHJHDGEXQRVJA-UHFFFAOYSA-N
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Description

5-(4-bromo-3-chlorophenyl)-2H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 4-bromo-3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-chlorophenyl)-2H-tetrazole typically involves the reaction of 4-bromo-3-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-chlorophenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, oxidized or reduced derivatives, and new heterocyclic compounds with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-chlorophenyl)-2H-tetrazole involves its interaction with specific molecular targets. For example, as an antitubulin agent, it binds to tubulin, inhibiting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to disrupt microtubule function is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-chlorophenyl derivatives: These compounds share the same phenyl group but differ in the attached functional groups, leading to variations in their chemical and biological properties.

    Tetrazole derivatives: Compounds with different substituents on the tetrazole ring can exhibit diverse reactivity and applications.

Uniqueness

5-(4-bromo-3-chlorophenyl)-2H-tetrazole is unique due to the combination of the 4-bromo-3-chlorophenyl group with the tetrazole ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

5-(4-bromo-3-chlorophenyl)-2H-tetrazole is a member of the tetrazole family, which has garnered attention for its diverse biological activities. This compound's unique structure, featuring both bromo and chloro substituents on the phenyl ring, contributes to its potential in various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The presence of halogen substituents (bromo and chloro) enhances the compound's electronic properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring can mimic carboxylate groups found in biological systems, allowing for effective binding to active sites. The halogen substituents may modulate binding affinity and specificity, impacting the compound's overall reactivity and biological effects.

Antimicrobial Activity

Research has demonstrated that compounds within the tetrazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound display potent antibacterial activity against various pathogens:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
DoxorubicinHT-29 (cancer cell line)2.24 µM

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit cell proliferation in cancer cell lines such as HT-29 and PC-3:

Cell LineIC50 (µM)
HT-296.43
PC-39.83

These IC50 values indicate that the compound exhibits comparable efficacy to established chemotherapeutic agents like Doxorubicin .

Comparative Studies

When compared to other tetrazole derivatives, this compound demonstrates unique biological profiles due to its specific substituents:

CompoundStructureBiological Activity
5-phenyl-2H-tetrazoleNo halogen substituentsLower antimicrobial activity
5-(4-chloro-3-methoxyphenyl)-2H-tetrazoleChloro instead of bromoReduced anticancer activity

The presence of both bromo and chloro groups appears to enhance both antimicrobial and anticancer properties compared to other derivatives .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazoles:

  • Study on Anticancer Efficacy : A study assessed the cytotoxic effects of various tetrazoles on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Screening : Another investigation focused on the antibacterial properties of tetrazoles against clinically relevant strains. The study concluded that certain derivatives exhibited lower MIC values than conventional antibiotics, indicating their potential as alternative treatments .

Properties

IUPAC Name

5-(4-bromo-3-chlorophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHJHDGEXQRVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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